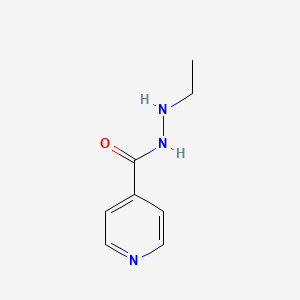
Mal-PEG8-Val-Ala-PAB-Exatecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG8-Val-Ala-PAB-Exatecan is a compound used as an antibody-drug conjugate linker (ADC linker). It binds to Nectin-4 polypeptides conjugated to chemotherapeutic agents, making it a valuable tool in cancer research . The compound is known for its high purity and effectiveness in targeting cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Ala-PAB-Exatecan involves multiple steps, including the conjugation of polyethylene glycol (PEG) with valine (Val), alanine (Ala), and para-aminobenzyl (PAB) groups, followed by the attachment of Exatecan. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability and effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG8-Val-Ala-PAB-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions include modified derivatives of this compound, which can be used for further research and development in cancer treatment .
Aplicaciones Científicas De Investigación
Mal-PEG8-Val-Ala-PAB-Exatecan is primarily used in cancer research as an ADC linker. It enables the targeted delivery of chemotherapeutic agents to cancer cells, thereby enhancing the efficacy of the treatment while minimizing side effects . The compound is also used in the development of new cancer therapies and in studying the mechanisms of drug resistance in cancer cells .
Mecanismo De Acción
The mechanism of action of Mal-PEG8-Val-Ala-PAB-Exatecan involves its binding to Nectin-4 polypeptides, which are conjugated to chemotherapeutic agents. This binding facilitates the targeted delivery of the chemotherapeutic agents to cancer cells. The compound acts by inhibiting topoisomerase I, an enzyme crucial for DNA replication in cancer cells, thereby inducing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG8-Val-Ala-PAB-Exatecan (Compound 9b): Another ADC linker with similar properties.
Mal-PEG8-amide-Val-Ala- (4-NH2)-Exatecan: A variant used for synthesizing antibody-drug conjugates.
Uniqueness
This compound stands out due to its high binding affinity to Nectin-4 polypeptides and its effectiveness in targeting cancer cells. Its unique structure allows for efficient drug delivery and enhanced stability in biological systems .
Propiedades
Fórmula molecular |
C66H85FN8O20 |
|---|---|
Peso molecular |
1329.4 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C66H85FN8O20/c1-6-66(85)48-35-52-60-46(37-75(52)63(82)47(48)39-94-64(66)83)58-50(12-11-45-41(4)49(67)36-51(71-60)57(45)58)72-65(84)95-38-43-7-9-44(10-8-43)70-61(80)42(5)69-62(81)59(40(2)3)73-54(77)16-19-86-21-23-88-25-27-90-29-31-92-33-34-93-32-30-91-28-26-89-24-22-87-20-17-68-53(76)15-18-74-55(78)13-14-56(74)79/h7-10,13-14,35-36,40,42,50,59,85H,6,11-12,15-34,37-39H2,1-5H3,(H,68,76)(H,69,81)(H,70,80)(H,72,84)(H,73,77)/t42-,50-,59-,66-/m0/s1 |
Clave InChI |
KMNDIRZLBCQRRP-MZMRBSGUSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)

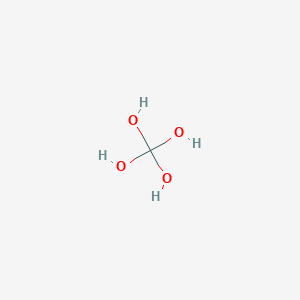
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
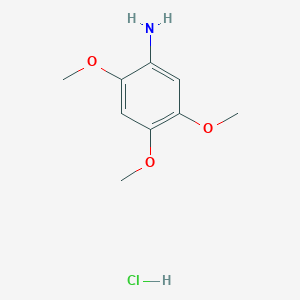
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
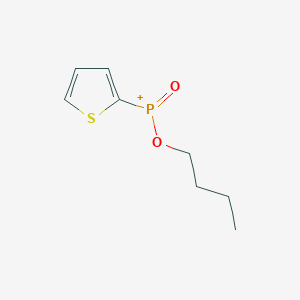
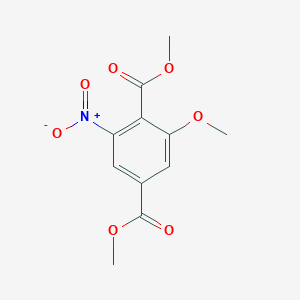
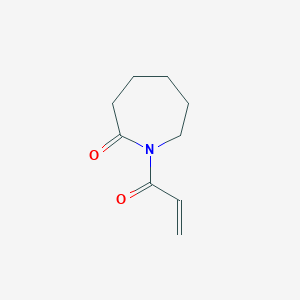
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
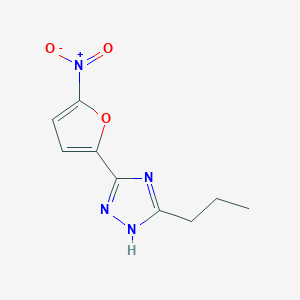
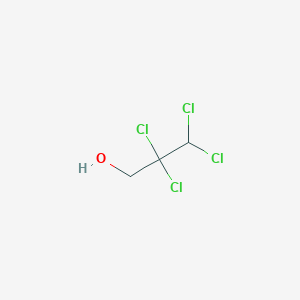
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
